2-(3-(Hydroxymethyl)phenyl)pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Hydroxymethyl)phenyl)pyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring fused with a phenyl group substituted with a hydroxymethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyl and hydroxymethyl groups in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Hydroxymethyl)phenyl)pyrimidin-5-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(hydroxymethyl)benzaldehyde with a pyrimidine derivative in the presence of a base such as sodium methoxide (MeONa) in a solvent like butanol (BuOH) at reflux temperature . This reaction leads to the formation of the desired compound through a series of condensation and cyclization steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Hydroxymethyl)phenyl)pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents or nucleophiles can be used to introduce different substituents.
Major Products Formed
Oxidation: Formation of 2-(3-(carboxy)phenyl)pyrimidin-5-ol.
Reduction: Formation of 2-(3-(hydroxymethyl)phenyl)pyrimidin-5-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-(Hydroxymethyl)phenyl)pyrimidin-5-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-(Hydroxymethyl)phenyl)pyrimidin-5-ol involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The pyrimidine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: A similar compound with a fused pyridine and pyrimidine ring, known for its biological activity.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with potential therapeutic applications.
Uniqueness
2-(3-(Hydroxymethyl)phenyl)pyrimidin-5-ol is unique due to the presence of both hydroxyl and hydroxymethyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]pyrimidin-5-ol |
InChI |
InChI=1S/C11H10N2O2/c14-7-8-2-1-3-9(4-8)11-12-5-10(15)6-13-11/h1-6,14-15H,7H2 |
InChI Key |
GIHJTXOLAQKHCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=N2)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.